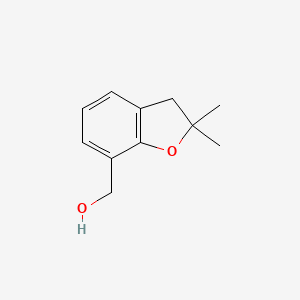

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol

説明

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 38002-89-0) is a benzofuran derivative with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . It features a fused benzofuran core substituted with two methyl groups at the 2-position and a hydroxymethyl (-CH₂OH) group at the 7-position (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile reactivity .

特性

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5,12H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFXMRFTJVYQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383694 | |

| Record name | (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38002-89-0 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38002-89-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Overview

This method involves a multi-step reaction sequence starting from 2-hydroxyacetophenone, which is a relatively inexpensive and readily available starting material. The process yields 2,3-dihydro-2,2-dimethyl-7-benzofuranol in high purity and good overall yield.

Reaction Sequence

| Step | Reaction Description | Conditions | Key Reagents | Yield/Notes |

|---|---|---|---|---|

| (a) Formation of 2-acetylphenyl methallyl ether | React 2-hydroxyacetophenone with methallyl halide in the presence of an acid acceptor | Reflux in aqueous alkali | 2-hydroxyacetophenone, methallyl chloride, base (e.g., NaOH) | Efficient ether formation |

| (b) Rearrangement and cyclization | Heat 2-acetylphenyl methallyl ether with acid catalyst (e.g., ferric chloride, magnesium chloride) | 190–200 °C, 5 hours | Acid catalyst (0.1–10% w/w) | Formation of 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran |

| (c) Oxidation | Oxidize acetyl group to acetoxy group using peracetic acid or similar peracid | Room temperature, 3 days, chloroform solvent | Peracetic acid (31% in acetic acid) | 87% conversion to 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran |

| (d) Hydrolysis | Hydrolyze acetoxy group to hydroxyl group | Reflux in aqueous NaOH and ethanol, 2.5 hours | NaOH, ethanol, water | Final product isolated by extraction and vacuum distillation |

Key Experimental Data

- The final product was purified by vacuum distillation at 0.3 mm Hg.

- The main fraction boiled at 79–90 °C and was 90% pure by NMR analysis.

- Elemental analysis closely matched theoretical values (C: 75.7%, H: 7.4%).

Advantages

- Uses inexpensive starting materials.

- High overall yield and purity.

- Well-defined reaction conditions with commercially available catalysts.

Notes

- The rearrangement and cyclization can be performed in one or two steps.

- Catalysts such as ferric chloride and magnesium chloride are effective.

- Solvents like chloroform and carbon tetrachloride are used to control exothermic oxidation.

Preparation via Thermal Rearrangement of 2-Substituted 1,3-Benzodioxoles (Patent EP0001486A2)

Overview

This method synthesizes 2,3-dihydro-2,2-dimethyl-7-benzofuranol by thermally rearranging a 2-substituted 1,3-benzodioxole intermediate. The 1,3-benzodioxole is prepared from catechol and isobutyraldehyde, followed by thermal rearrangement and catalytic cyclization.

Reaction Sequence

| Step | Reaction Description | Conditions | Key Reagents | Yield/Notes |

|---|---|---|---|---|

| (a) Formation of 2-isopropyl-1,3-benzodioxole | Condensation of catechol with isobutyraldehyde in presence of acid catalyst | 30–80 °C, benzene solvent | Catechol, isobutyraldehyde, acid catalyst (e.g., sulfuric acid) | Efficient acetalization |

| (b) Thermal rearrangement and cyclization | Heat 2-isopropyl-1,3-benzodioxole with acid or transition metal catalyst | Elevated temperature (not specified precisely) | Acid catalyst or transition metal catalyst | Formation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol |

Key Experimental Data

- The process involves thermal rearrangement of the benzodioxole ring to the benzofuran structure.

- Catalysts include sulfuric acid, phosphoric acid, polyphosphoric acid, hydrochloric acid, sulfonic acids, and trifluoroacetic acid.

- The reaction is conducted in solvents like benzene to facilitate heat transfer and control.

Advantages

- Uses catechol, a common and inexpensive starting material.

- The method allows for substitution at the 2-position, enabling structural diversity.

- The process is adaptable to various catalysts and conditions.

Notes

- The method is particularly useful for preparing 2-substituted 2,3-dihydro-7-benzofuranols.

- Subsequent reduction, diazotization, and hydrolysis steps may be required for certain derivatives.

Comparative Summary of Preparation Methods

| Feature | Method 1: 2-Hydroxyacetophenone Route | Method 2: 1,3-Benzodioxole Thermal Rearrangement |

|---|---|---|

| Starting Material | 2-Hydroxyacetophenone (inexpensive) | Catechol and isobutyraldehyde (inexpensive) |

| Key Intermediate | 2-acetylphenyl methallyl ether | 2-isopropyl-1,3-benzodioxole |

| Reaction Type | Ether formation, rearrangement, oxidation, hydrolysis | Acetalization, thermal rearrangement, cyclization |

| Catalysts | Acid catalysts (ferric chloride, magnesium chloride) | Acid catalysts (sulfuric acid, phosphoric acid, etc.) |

| Solvents | Aqueous alkali, chloroform, carbon tetrachloride | Benzene or similar solvents |

| Yield and Purity | High yield, ~90% purity after distillation | Good yield, adaptable to substitutions |

| Complexity | Multi-step with oxidation and hydrolysis | Thermal rearrangement with fewer steps |

| Industrial Viability | Economical, scalable | Also economical, suitable for derivatives |

Detailed Research Findings and Notes

The first method (US3419579A) provides a robust and well-documented synthetic route with detailed experimental conditions, including catalyst loadings, temperatures, and purification techniques. The use of peracetic acid for oxidation and sodium hydroxide for hydrolysis is well established and controllable.

The second method (EP0001486A2) emphasizes the thermal rearrangement of benzodioxole intermediates, which is a versatile approach for synthesizing various substituted benzofuranols. The choice of acid catalyst and solvent plays a critical role in the efficiency and selectivity of the rearrangement.

Both methods avoid the use of catechol as a direct starting material in the first step of the first method, which is advantageous due to catechol's higher cost and handling difficulties.

Purification by vacuum distillation and recrystallization is common to both methods to achieve high purity of the final benzofuranol.

化学反応の分析

Types of Reactions

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .

科学的研究の応用

Medicinal Chemistry

Pharmacological Properties

Research indicates that (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol exhibits several pharmacological properties that may be beneficial for therapeutic applications. It has been studied for its potential anti-inflammatory and analgesic effects.

Case Study: Anti-inflammatory Activity

In a study investigating the anti-inflammatory properties of various benzofuran derivatives, this compound showed significant inhibition of pro-inflammatory cytokines in vitro. The results suggested that the compound could serve as a lead for developing new anti-inflammatory agents.

Cosmetic Applications

Skin Care Formulations

The compound has also been explored for its use in cosmetic formulations due to its potential moisturizing and skin-soothing properties. Its structure allows it to interact with skin receptors effectively.

Case Study: Topical Formulation Development

A recent study focused on incorporating this compound into a cream formulation aimed at enhancing skin hydration. The formulation was evaluated for stability and efficacy through clinical trials, demonstrating significant improvements in skin moisture levels compared to control formulations.

Materials Science

Polymer Composites

The compound's unique chemical properties make it suitable for incorporation into polymer matrices to enhance their mechanical and thermal properties. Research has indicated that adding this compound to polymer composites can improve flexibility and durability.

Case Study: Composite Material Performance

In an experimental study on polymer composites reinforced with this compound, researchers found that the modified composites exhibited enhanced tensile strength and thermal stability compared to unmodified counterparts.

作用機序

The mechanism of action of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The benzofuran ring system may also play a role in its mechanism of action by interacting with various enzymes and receptors .

類似化合物との比較

Carbofuran (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate)

- Molecular Formula: C₁₂H₁₅NO₃

- Molecular Weight : 221.26 g/mol

- Key Differences: The hydroxymethyl (-CH₂OH) group in the target compound is replaced by a methylcarbamate (-O(CO)NCH₃) group in Carbofuran. Applications: Carbofuran is a highly toxic carbamate insecticide and nematicide , whereas the methanol derivative lacks pesticidal activity and is used as a building block in organic synthesis . Solubility: Carbofuran has moderate water solubility (~320 mg/L at 25°C) due to its polar carbamate group , while the methanol derivative is expected to have higher hydrophilicity but lower logP (predicted ~1.5–2.3) compared to Carbofuran (logP = 1.8–2.1) .

2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Carbofuran phenol)

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- Key Differences: The hydroxymethyl (-CH₂OH) group is replaced by a phenolic hydroxyl (-OH) group. Acidity: The phenolic -OH group (pKa ~10) makes this compound more acidic than the methanol derivative (pKa ~15–16 for aliphatic -OH) . Applications: Carbofuran phenol is a metabolite of Carbofuran and is studied for environmental persistence , whereas the methanol derivative is used in synthetic chemistry .

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 222.24 g/mol

- Key Differences: The hydroxymethyl group is replaced by an ethoxyacetic acid (-OCH₂COOH) moiety. Reactivity: The carboxylic acid group enables salt formation and conjugation reactions, unlike the primary alcohol in the methanol derivative . Synthesis: This compound is synthesized via nucleophilic substitution of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetic acid .

[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetonitrile

- Molecular Formula: C₁₂H₁₃NO₂

- Molecular Weight : 203.24 g/mol

- Key Differences: The hydroxymethyl group is substituted with a cyanoethoxy (-OCH₂CN) group. Polarity: The nitrile group increases polarity (PSA = 42.25 Ų) compared to the methanol derivative (PSA ~40 Ų) .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Primary Application | LogP (Predicted) |

|---|---|---|---|---|---|

| (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol | C₁₁H₁₄O₂ | 178.23 | -CH₂OH | Synthetic Intermediate | 1.5–2.3 |

| Carbofuran | C₁₂H₁₅NO₃ | 221.26 | -O(CO)NCH₃ | Insecticide/Nematicide | 1.8–2.1 |

| 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C₁₀H₁₂O₂ | 164.20 | -OH | Environmental Metabolite | 2.0–2.5 |

| [(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetonitrile | C₁₂H₁₃NO₂ | 203.24 | -OCH₂CN | Pharmaceutical Intermediate | 2.3 |

生物活性

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol, with the CAS number 38002-89-0, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 178.23 g/mol

- IUPAC Name : this compound

- Physical Form : Powder

The compound's structure includes a benzofuran moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures to this compound have shown activity against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds against Mycobacterium tuberculosis have been reported at approximately 937 μg/mL to 1250 μg/mL for extracts containing similar benzofuran derivatives .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzofuran derivatives have been explored in various cancer cell lines. For example:

- A study found that certain benzofuran derivatives displayed significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells with IC values as low as 0.126 μM .

The proposed mechanisms through which this compound may exert its effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis.

- Induction of Apoptosis : Some studies suggest that benzofuran derivatives can activate apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

Safety and Toxicology

According to safety data sheets, the toxicological properties of this compound have not been fully investigated. However:

Q & A

Basic Research Question

- HPLC-MS : Quantifies trace impurities (<0.1%) and confirms molecular ions .

- ¹H/¹³C NMR : Integration ratios and absence of extraneous peaks verify purity (>95%) .

- Melting point analysis : Sharp melting ranges (e.g., 144–146°C) indicate crystalline homogeneity .

How can conflicting data on the reactivity of the methanol substituent be reconciled in synthetic pathways?

Advanced Research Question

Contradictory reactivity (e.g., nucleophilic vs. electrophilic behavior) arises from:

- Protecting group strategies : TBS or benzyl ethers prevent unwanted oxidation during multi-step syntheses .

- Solvent effects : Polar aprotic solvents (THF, DMF) stabilize intermediates, while protic solvents may promote side reactions .

- Steric hindrance : The 2,2-dimethyl group restricts access to the dihydrofuran ring, favoring methanol-group reactivity .

What bioactivity screening methodologies are applicable to derivatives of this compound?

Advanced Research Question

- α-Adrenolytic assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]-prazosin) assess receptor affinity .

- Anxiolytic models : In vivo behavioral tests (e.g., elevated plus maze) evaluate GABAergic modulation .

- Enzyme inhibition : High-throughput screening against dihydroorotate dehydrogenase (DHODH) identifies antiviral potential .

How does the 2,2-dimethyl group influence the compound’s electronic and steric properties?

Advanced Research Question

- Steric effects : The geminal dimethyl group rigidifies the dihydrofuran ring, reducing conformational flexibility .

- Electronic effects : Electron-donating methyl groups increase electron density at the 7-position, enhancing nucleophilic substitution at the methanol site .

- Computational insights : NBO analysis reveals hyperconjugative interactions stabilizing the benzofuran core .

What strategies mitigate racemization in chiral derivatives of this compound?

Advanced Research Question

- Low-temperature reactions : Minimize thermal energy to prevent epimerization .

- Chiral auxiliaries : Use of (R)- or (S)-BINOL ligands in asymmetric catalysis .

- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze enantiomers .

How can computational chemistry predict the bioactivity of novel derivatives?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。